2-イミノビオチン

説明

2-Iminobiotin is a cyclic guanidino analog of biotin that acts as a reversible inhibitor of inducible nitric oxide synthase (iNOS) and neuronal NOS (nNOS; Kis = 21.8 and 37.5 µM for mouse iNOS and rat nNOS, respectively). It also provides sex-specific neuroprotection against hypoxia-ischemia in neonatal rats by an NO-independent mechanism. 2-Iminobiotin has also been used to capture membrane-bound proteins through biotin-avidin interactions.

科学的研究の応用

Key Mechanisms:

- Neuroprotection: 2-IB has shown promise in reducing neuronal cell damage following hypoxic-ischemic events. It acts by inhibiting the production of harmful nitric oxide during neuronal injury .

- Antioxidative Effects: Although direct antioxidative activity has not been conclusively demonstrated, some studies suggest that 2-IB may exert antioxidative effects indirectly through its action on NOS .

Neonatal Hypoxia-Ischemia

One of the most significant applications of 2-IB is in the treatment and prevention of perinatal asphyxia. Clinical trials have explored its use in conjunction with hypothermia, which is currently the only established treatment for hypoxic-ischemic encephalopathy (HIE) in neonates. In animal models, 2-IB has demonstrated neuroprotective effects when administered after hypoxia-ischemia, significantly reducing neuronal damage .

Clinical Studies:

- A phase 1 clinical trial assessed the safety and pharmacokinetics of 2-IB in healthy adults. Results indicated that doses up to 72 mg/kg/day were well tolerated .

- Ongoing studies are evaluating its efficacy in neonates at risk for brain injury due to perinatal asphyxia .

Cognitive Function Enhancement

Research has also investigated the potential of 2-IB to improve cognitive outcomes following ischemic events. In rodent models mimicking cardiac arrest, administration of 2-IB post-reperfusion showed improvements in memory and learning capabilities, suggesting its utility in treating adult populations suffering from similar conditions .

Research Findings and Case Studies

作用機序

Target of Action

2-Iminobiotin primarily targets Nitric Oxide Synthases (NOS) . NOS are a family of enzymes that catalyze the oxidation of L-arginine to produce nitric oxide and L-citrulline . The compound has been identified as a selective inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) .

Mode of Action

2-Iminobiotin interacts with its targets by reversibly inhibiting NOS via its guanidino group . This inhibition leads to a decrease in Nitric Oxide (NO) biosynthesis . The understanding of these binding-site interactions is crucial for comprehending the action of this class of enzymes .

Biochemical Pathways

The primary biochemical pathway affected by 2-Iminobiotin is the NO biosynthesis pathway . By inhibiting NOS, 2-Iminobiotin reduces the production of NO, a critical signaling molecule involved in various physiological processes. The downstream effects of this inhibition are still under investigation.

Pharmacokinetics

The pharmacokinetics of 2-Iminobiotin have been studied in neonates treated with therapeutic hypothermia . The compound was administered subcutaneously immediately upon reperfusion, at 12h, and at 24h after reperfusion . A two-compartment pharmacokinetic model best described the data . Renal function was an important covariate, and exposure in the group dosed on eGFR on admission met the targeted exposure .

Result of Action

The administration of 2-Iminobiotin has shown to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . Memory function was significantly preserved in all doses of 2-Iminobiotin rats compared to vehicle . This suggests that 2-Iminobiotin has a neuroprotective effect, potentially due to its inhibition of NO production .

Action Environment

The action of 2-Iminobiotin can be influenced by environmental factors such as temperature. For instance, it has been observed that 2-Iminobiotin, when combined with hypothermia, can protect human neuronal cells from hypoxia-induced cell damage . .

生化学分析

Biochemical Properties

2-Iminobiotin interacts with the biotin-binding protein, streptavidin . The mechanism of action of 2-Iminobiotin primarily revolves around its reversible binding to streptavidin . It also inhibits nitric oxide synthases (NOS) via its guanidino group .

Cellular Effects

2-Iminobiotin has shown to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . It has been observed that 2-Iminobiotin improves short-term outcome as demonstrated by an increased survival .

Molecular Mechanism

The mechanism of action of 2-Iminobiotin primarily revolves around its reversible binding to streptavidin . It also inhibits nitric oxide synthases (NOS) via its guanidino group . NOS oxidizes the guanidino-nitrogen of L-arginine to produce nitric oxide and L-citrulline .

Temporal Effects in Laboratory Settings

In a study, it was observed that memory function on day 32 was significantly preserved in all doses of 2-Iminobiotin rats compared to vehicle . Also, from day 3 until day 27 rats were monitored periodically for any abnormalities .

Dosage Effects in Animal Models

In a study, adult rats treated with 3 gifts of 2-Iminobiotin every 12 h in a dose range of 1.1–30 mg/kg/dose directly upon reperfusion showed significant improved memory and learning after four vessel occlusion compared to vehicle-treated rats .

生物活性

2-Iminobiotin (2-IB) is a biotin analog that has garnered attention for its potential neuroprotective properties, particularly in the context of hypoxia and ischemia. This article explores the biological activity of 2-IB, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

2-Iminobiotin functions primarily as a selective inhibitor of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). By inhibiting these enzymes, 2-IB reduces the production of nitric oxide (NO), which is implicated in the pathophysiology of reperfusion injury following hypoxic events. The inhibition of nNOS and iNOS may mitigate oxidative stress and neuronal damage associated with conditions like cardiac arrest and perinatal asphyxia.

Neuroprotective Effects

Research indicates that 2-IB may have significant neuroprotective effects under hypoxic conditions. For instance:

- In Vitro Studies : A study demonstrated that low concentrations of 2-IB (10 and 30 ng/ml) significantly reduced lactate dehydrogenase (LDH) release in neuronal cultures subjected to hypoxia, indicating decreased cell damage. Conversely, higher concentrations (50–300 ng/ml) did not confer protection, suggesting a dose-dependent response .

- Animal Models : In rat and piglet models of perinatal hypoxia-ischemia, administration of 2-IB during normothermia resulted in reduced neuronal cell damage. These findings support its potential use in clinical settings for treating brain injuries due to oxygen deprivation .

Clinical Studies

Phase II Clinical Trials : A phase IIa clinical trial conducted in the Democratic Republic of Congo investigated the safety and tolerability of 2-IB in patients suffering from birth asphyxia. The study aimed to establish pharmacokinetics and monitor adverse effects over a 30-day period post-administration . Preliminary results showed that 2-IB was well tolerated, with no significant adverse events reported.

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of 2-Iminobiotin:

Case Studies

Case Study 1 : A small cohort study involving neonates with perinatal asphyxia demonstrated that treatment with 2-IB led to improved outcomes compared to historical controls receiving standard care. The reduction in neurological deficits suggests a promising role for 2-IB in managing acute hypoxic conditions.

Case Study 2 : A clinical trial involving adults who experienced out-of-hospital cardiac arrest found that administration of 2-IB resulted in favorable pharmacokinetic profiles and was associated with reduced markers of brain injury after reperfusion .

特性

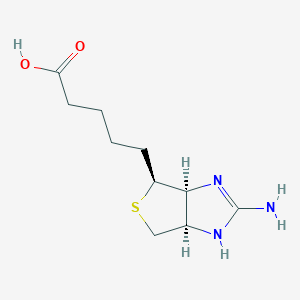

IUPAC Name |

5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVANQJRLPIHNS-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158431 | |

| Record name | 2-Iminobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-35-2 | |

| Record name | 2-Iminobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iminobiotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Iminobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IMINOBIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXH71NRQ5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。